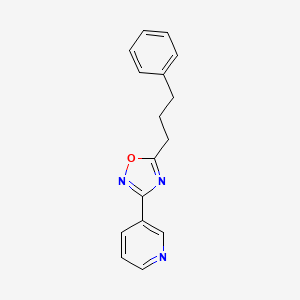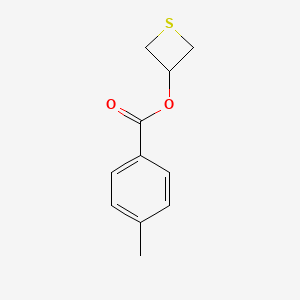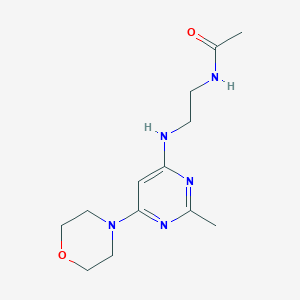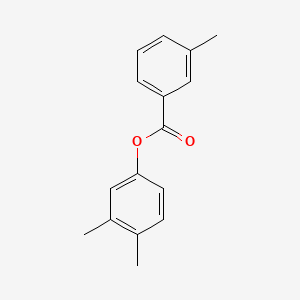![molecular formula C12H11BrN2OS B5574791 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.97755 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Antihistamine Potential : The synthesis of compounds related to 5-arylidene-3-(4′-bromobenzyl)thiazolidine-2,4-diones, which have potential as antihistamines, involves similar structural motifs as N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide (Popov-Pergal et al., 2005).
Anticancer Properties : The compound has been utilized in the synthesis of new benzothiazole derivatives with significant antitumor activity. This includes the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with potential anticancer activity (Yurttaş et al., 2015).
Photodynamic Therapy for Cancer : It's also used in the synthesis of zinc phthalocyanine derivatives for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, which are essential for Type II photodynamic mechanisms (Pişkin et al., 2020).
Antibacterial and Urease Inhibition : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including antibacterial properties and significant urease inhibition (Gull et al., 2016).
Chemical Properties and Structure
Structural Characterization : The compound is involved in the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, characterized by various spectroscopic methods (Yu et al., 2014).
Enzyme Inhibition and Therapeutic Potential : It has been used in the synthesis of unique biheterocycles, showing promise as therapeutic agents with enzyme inhibition properties against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease (Abbasi et al., 2018).
Other Applications
Coordination Complexes and Antioxidant Activity : The structure has been used in the synthesis of novel Co(II) and Cu(II) coordination complexes, which showed significant antioxidant activity (Chkirate et al., 2019).
Antimicrobial Activity : It's been involved in the synthesis of compounds with antimicrobial activity against a variety of bacterial and fungal strains (Anuse et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLAWCBZHRJCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5574762.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5574783.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)


![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)


![7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5574843.png)
